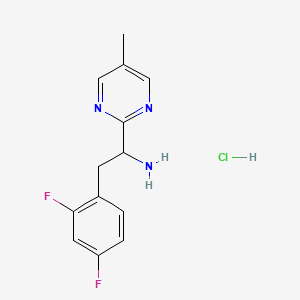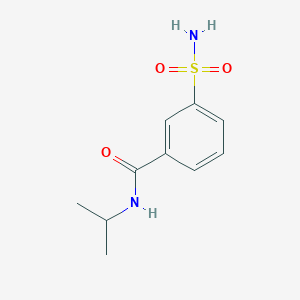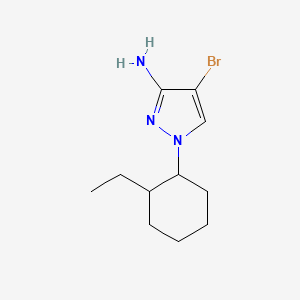
4-Bromo-1-(2-ethylcyclohexyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine is a chemical compound with the following structural formula:
C9H17BrN
It belongs to the class of cycloalkanes, specifically a substituted pyrazole derivative. The compound contains a bromine atom, an ethyl group, and a cyclohexyl ring. Its systematic IUPAC name is 4-bromo-1-ethyl-2-methylcyclohexane .
Métodos De Preparación
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the reaction of 2-ethylcyclohexanone with hydrazine hydrate to form the corresponding hydrazone. Subsequent bromination of the hydrazone yields 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine.
Reaction Conditions::Step 1: Formation of hydrazone
Step 2: Bromination
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes, optimization for yield, and safety considerations.
Análisis De Reacciones Químicas
4-Bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine can undergo various reactions:
Bromination: The compound contains a bromine atom, making it susceptible to further bromination reactions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group in the starting material can yield the desired compound.
Common reagents and conditions depend on the specific reaction type.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: It may serve as a probe to investigate cellular pathways or receptors.
Industry: It could be used in the synthesis of other compounds or as a building block for more complex molecules.
Mecanismo De Acción
The exact mechanism by which 4-bromo-1-(2-ethylcyclohexyl)-1H-pyrazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While there are no direct analogs with identical substituents, researchers may compare this compound to related pyrazoles or cycloalkanes. Its uniqueness lies in the combination of the bromine atom, ethyl group, and cyclohexyl ring.
Propiedades
Fórmula molecular |
C11H18BrN3 |
|---|---|
Peso molecular |
272.18 g/mol |
Nombre IUPAC |
4-bromo-1-(2-ethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H18BrN3/c1-2-8-5-3-4-6-10(8)15-7-9(12)11(13)14-15/h7-8,10H,2-6H2,1H3,(H2,13,14) |
Clave InChI |
ROTUUHKJABYAAI-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCC1N2C=C(C(=N2)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


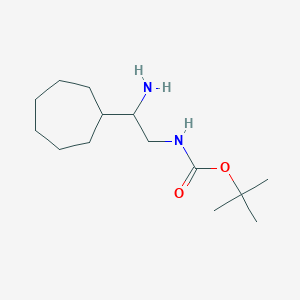
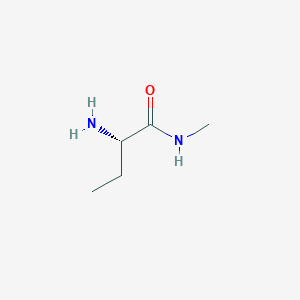

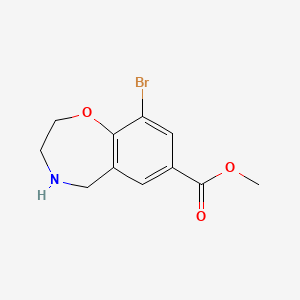
![2-[(6-Methoxypyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13544240.png)

![2-(((Benzyloxy)carbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13544243.png)

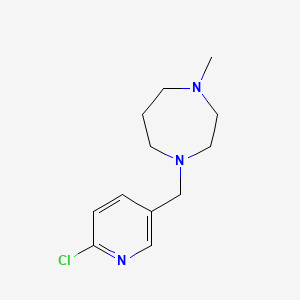
amino]valeric acid](/img/structure/B13544282.png)

